2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as “2-CIPT”, is a synthetic boron-containing compound with a wide range of scientific applications. It is a colorless, odorless solid with a molecular weight of 270.21 g/mol and a melting point of approximately 85°C. 2-CIPT is a versatile compound and has been used in the synthesis of numerous compounds, including polymers and organometallic complexes. It is also used as a reagent in the synthesis of pharmaceuticals and as a catalyst in organic reactions.
Scientific Research Applications
Synthesis and Preparation
This compound has been involved in the synthesis and preparation of various reagents and derivatives. For example, Fandrick et al. (2012) describe the scalable process for the preparation of a closely related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting the challenges in aqueous workup and batch processes and presenting a continuous-flow and distillation process for efficient production (Fandrick et al., 2012).
Applications in Organic Chemistry
Das et al. (2015) synthesized a series of novel derivatives involving 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane, which were used in the development of boron-containing stilbene derivatives. These derivatives have potential applications in LCD (Liquid Crystal Display) technology and are being studied for therapeutic potential in Neurodegenerative diseases (Das et al., 2015).
Catalysis and Reaction Mechanisms
In catalysis and reaction mechanisms, the compound has been used as a reagent. Chang et al. (2005) describe a method for the synthesis of various 2-silylallylboronates from allenes using a similar compound, demonstrating its use in catalytic reactions and its potential application in the synthesis of homoallylic alcohols (Chang et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound have been utilized. For instance, Welterlich et al. (2012) discuss the synthesis and properties of polymers containing isoDPP units, which were prepared using a compound similar to 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These polymers were deeply colored and exhibited molecular weights suitable for application in various industries (Welterlich et al., 2012).
properties
IUPAC Name |
2-(4-chloro-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKHZHJURWXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137475 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2121511-69-9 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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